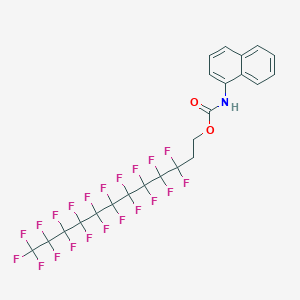
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate is a chemical compound known for its unique properties derived from the combination of perfluorinated and naphthalenylcarbamate moieties. This compound is part of a broader class of perfluoroalkyl substances, which are known for their stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate typically involves the reaction of 2-(Perfluorodecyl)ethanol with N-1-naphthalenylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorodecyl ethyl ketone derivatives, while reduction may produce perfluorodecyl ethyl alcohol derivatives.
科学的研究の応用
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of specialized coatings and materials that require high resistance to chemical and thermal degradation.
作用機序
The mechanism of action of 2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate involves its interaction with specific molecular targets and pathways. The perfluorinated chain provides stability and resistance to degradation, while the naphthalenylcarbamate moiety interacts with biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(Perfluorodecyl)ethyl acrylate
- 2-(Perfluorodecyl)ethanol
- Perfluorodecyl ethyl ketone
Uniqueness
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate is unique due to its combination of perfluorinated and naphthalenylcarbamate moieties, which provide a balance of stability and reactivity. This makes it particularly useful in applications where both properties are desired.
特性
CAS番号 |
305849-27-8 |
|---|---|
分子式 |
C23H12F21NO2 |
分子量 |
733.3 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C23H12F21NO2/c24-14(25,8-9-47-13(46)45-12-7-3-5-10-4-1-2-6-11(10)12)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)20(36,37)21(38,39)22(40,41)23(42,43)44/h1-7H,8-9H2,(H,45,46) |
InChIキー |
LRTBLMPVLVRYHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


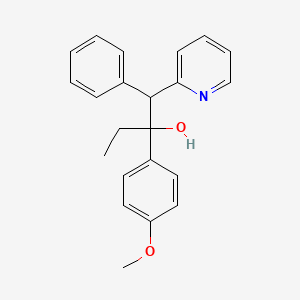

![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11997681.png)
![9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997685.png)
![4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11997693.png)


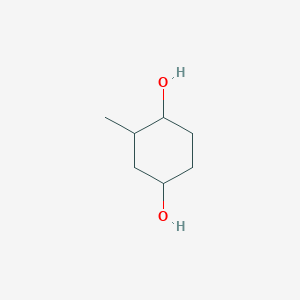

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)
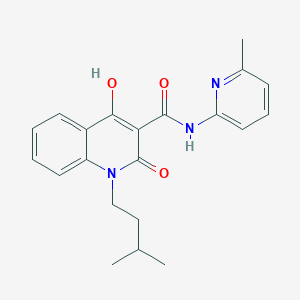

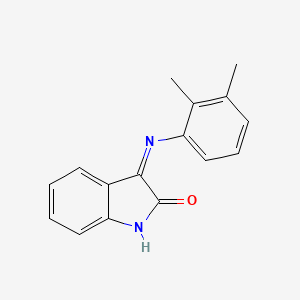
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
